N-Ethylpropan-2-amine Hydrochloride

Description

Overview of its Chemical Significance in Organic Chemistry

The chemical significance of N-Ethylpropan-2-amine Hydrochloride is intrinsically linked to the reactivity of its constituent secondary amine, N-ethylisopropylamine. The nitrogen atom in the amine possesses a lone pair of electrons, rendering it nucleophilic and basic. libretexts.org The formation of the hydrochloride salt is a classic acid-base reaction where the lone pair on the nitrogen atom accepts a proton from hydrogen chloride. byjus.com This conversion to the ammonium (B1175870) salt is a fundamental reaction of amines. lumenlearning.com

The reactivity of secondary amines like N-ethylisopropylamine is a cornerstone of many organic reactions. They can react with a variety of electrophiles. For instance, they are known to react with acyl chlorides and acid anhydrides to form amides, a transformation known as the Schotten-Baumann reaction. lumenlearning.com They also react with sulfonyl chlorides to yield sulfonamides, a reaction utilized in the Hinsberg test to distinguish between primary, secondary, and tertiary amines. tcichemicals.com Furthermore, their reaction with aldehydes and ketones can lead to the formation of enamines. nih.gov The hydrochloride salt itself can be used in these reactions, often with the addition of a base to liberate the free amine in situ. The presence of the hydrochloride can improve handling and storage of the otherwise potentially volatile free amine.

Importance as a Precursor in Synthetic Chemistry Research

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly within pharmaceutical research. chemicalbook.combrdhscientific.com Its bifunctional nature, possessing both nucleophilic and basic properties, allows it to be incorporated into a wide array of molecular scaffolds.

A notable example of its use as a precursor is in the synthesis of 1-(benzothiophen-5-yl)-N-ethylpropan-2-amine hydrochloride. google.com In a documented synthetic route, this compound is prepared through a sequence of reactions where the N-ethylpropan-2-amine moiety is crucial. The synthesis involves the reductive amination of a ketone intermediate with ethylamine, followed by other transformations. google.com This highlights the role of the core N-ethylpropan-2-amine structure in constructing molecules with potential applications in treating mental disorders. google.com

The following is a simplified representation of a synthetic step where an N-ethylpropan-2-amine structural motif is formed:

Reaction Scheme: Reductive Amination to form an N-ethylpropan-2-amine derivative

This reaction demonstrates the utility of the amine as a nucleophile in the formation of a C-N bond, a fundamental transformation in the synthesis of many biologically active compounds.

Contextualization within the Secondary Amine Class of Compounds

N-Ethylpropan-2-amine is classified as a secondary amine because the nitrogen atom is bonded to two alkyl groups (an ethyl group and an isopropyl group) and one hydrogen atom. wikipedia.org This structure dictates its characteristic physical and chemical properties, placing it within a well-defined class of organic compounds.

The physical properties of secondary amines are influenced by hydrogen bonding. The presence of a hydrogen atom on the nitrogen allows for intermolecular hydrogen bonding, leading to higher boiling points than tertiary amines of similar molecular weight, but generally lower than corresponding primary amines which have two hydrogen atoms available for bonding. libretexts.orgbyjus.com For instance, the free amine, N-ethylisopropylamine, has a boiling point of 71-73 °C. chemicalbook.com The solubility of smaller aliphatic amines in water is also attributed to hydrogen bonding. wikipedia.org

In terms of basicity, aliphatic amines are generally more basic than ammonia (B1221849) due to the electron-donating effect of the alkyl groups, which stabilizes the resulting ammonium cation. The hydrochloride salt form of N-Ethylpropan-2-amine is a direct consequence of this basicity, readily forming upon reaction with hydrochloric acid. byjus.com This salt formation is often utilized to improve the handling, storage, and water solubility of amine-containing compounds in pharmaceutical applications. libretexts.org

Data Tables

Table 1: Physicochemical Properties of N-Ethylpropan-2-amine and its Hydrochloride Salt

| Property | Value | Compound |

| CAS Number | 153975-44-1 | This compound |

| Molecular Formula | C5H14ClN | This compound |

| Molecular Weight | 123.63 g/mol | This compound |

| Physical State | White crystalline solid | This compound wikipedia.org |

| Solubility | Soluble in water wikipedia.org | This compound |

| CAS Number | 19961-27-4 | N-Ethylpropan-2-amine |

| Molecular Formula | C5H13N | N-Ethylpropan-2-amine |

| Molecular Weight | 87.16 g/mol | N-Ethylpropan-2-amine |

| Boiling Point | 71-73 °C | N-Ethylpropan-2-amine chemicalbook.com |

| Density | 0.72 g/mL at 25 °C | N-Ethylpropan-2-amine chemicalbook.com |

| Refractive Index | n20/D 1.392 | N-Ethylpropan-2-amine chemicalbook.com |

Table 2: Spectroscopic Data for a Derivative, 1-(benzothiophen-5-yl)-N-ethylpropan-2-amine hydrochloride

| Type of Spectrum | Data |

| ¹H NMR (400MHz, DMSO-d6) | δ 9.17 (bs, 2H), 7.97 (d, J = 8.24, 1H), 7.77-7.75 (m, 2H), 7.43 (d, J = 5.44 Hz, 1H), 7.28-7.26 (d, J = 9.16 Hz, 1H), 3.43-3.36 (m, 2H), 3.01 (m, 1H), 2.89-2.73 (m, 2H), 1.23 (t, J = 7.2 Hz, 3H), 1.18 (d, J = 6.6 Hz, 3H) google.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14ClN |

|---|---|

Molecular Weight |

123.62 g/mol |

IUPAC Name |

N-ethylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H13N.ClH/c1-4-6-5(2)3;/h5-6H,4H2,1-3H3;1H |

InChI Key |

XLZXAQOITBVJSE-UHFFFAOYSA-N |

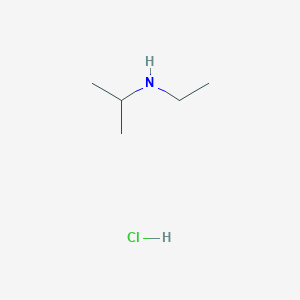

Canonical SMILES |

CCNC(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Ethylpropan 2 Amine Hydrochloride

Conventional Synthesis Routes

The synthesis of N-Ethylpropan-2-amine Hydrochloride is primarily achieved through established chemical reactions, with reductive amination and nucleophilic substitution being two of the most common and conventional approaches. The choice of synthetic route can be influenced by factors such as starting material availability, desired yield, and reaction conditions.

Nucleophilic Substitution Approaches

One of the fundamental methods for forming the carbon-nitrogen bond in N-Ethylpropan-2-amine involves nucleophilic substitution. This approach typically utilizes an ethylamine nucleophile reacting with an isopropyl halide, such as 2-bromopropane or 2-chloropropane. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon of the isopropyl group, displacing the halide and forming the secondary amine.

A significant challenge with this method is the potential for over-alkylation. The N-Ethylpropan-2-amine product is itself a nucleophile and can react further with the isopropyl halide to form the tertiary amine, N,N-diethylpropan-2-amine, and subsequently a quaternary ammonium (B1175870) salt. To favor the formation of the desired secondary amine, a large excess of ethylamine is often used to increase the statistical probability of the isopropyl halide reacting with the primary amine rather than the secondary amine product.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely employed method for the synthesis of amines, including N-Ethylpropan-2-amine. This process involves the reaction of a carbonyl compound, in this case, acetone, with a primary amine, ethylamine, in the presence of a reducing agent.

The reaction mechanism of reductive amination proceeds in two key steps. The first is the formation of an imine intermediate. This involves the nucleophilic attack of ethylamine on the carbonyl carbon of acetone to form a hemiaminal, which then undergoes dehydration to yield an N-propyliden-ethanamine (an imine). This step is typically acid-catalyzed.

The second step is the reduction of the C=N double bond of the imine to a C-N single bond, which yields the final N-Ethylpropan-2-amine product. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. The choice of reducing agent is critical to ensure selective reduction of the imine without affecting the starting ketone.

The efficiency and selectivity of reductive amination are highly dependent on the reaction conditions and the choice of reagents. For catalytic hydrogenation, common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. These reactions are carried out under a hydrogen atmosphere.

The pH of the reaction medium is a crucial parameter to control. Imine formation is generally favored under mildly acidic conditions (pH 4-6), which facilitate the dehydration of the hemiaminal intermediate. However, if the conditions are too acidic, the amine will be protonated, rendering it non-nucleophilic and inhibiting the initial reaction with the ketone.

Reagent optimization also plays a key role. Sodium cyanoborohydride is a particularly useful reducing agent for this transformation because it is a milder reducing agent than sodium borohydride and is stable under the slightly acidic conditions required for imine formation. This allows for a "one-pot" reaction where the imine is formed and reduced in situ.

Advanced Synthetic Techniques and Process Optimization

Considerations for Yield Enhancement

The choice of solvent can also impact the reaction outcome. Alcohols such as methanol or ethanol are commonly used as they are good solvents for the reactants and are compatible with many reducing agents. Careful control of the stoichiometry of the reactants is also important. Using a slight excess of the less expensive reagent, typically the amine, can help drive the reaction to completion.

Finally, the product is often isolated as its hydrochloride salt. After the reaction is complete and the free base of N-Ethylpropan-2-amine has been isolated, it is treated with hydrochloric acid. This forms the stable, crystalline this compound, which is often easier to handle, purify, and store than the free base.

Industrial Production Methods (e.g., continuous flow reactors)

The industrial synthesis of secondary amines like N-Ethylpropan-2-amine is increasingly moving from traditional batch processing to more efficient, safer, and scalable continuous flow methodologies. The primary route for its synthesis is the reductive amination of a ketone (acetone) with a primary amine (ethylamine).

In a continuous flow setup, heated and pressurized streams of reactants are continuously fed into a reactor. For the synthesis of N-Ethylpropan-2-amine, this involves pumping solutions of acetone and ethylamine, along with a reducing agent (commonly hydrogen gas), through a heated tube or packed-bed reactor containing a heterogeneous catalyst. This method offers significant advantages over batch production, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality.

The catalyst is crucial for the efficiency of the process. Supported noble metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are frequently employed due to their high activity and selectivity. The reaction conditions, including temperature, pressure, and flow rate, are optimized to maximize the yield of the desired secondary amine while minimizing the formation of byproducts.

Table 1: Comparison of Industrial Synthesis Methods for N-Ethylpropan-2-amine

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Scalability | Difficult; requires larger vessels | Easier; achieved by extending operation time |

| Safety | Higher risk due to large reactant volumes | Inherently safer with small reaction volumes |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Excellent control due to high surface-area-to-volume ratio |

| Product Consistency | Variable batch-to-batch | High consistency and quality |

| Typical Catalyst | Homogeneous or heterogeneous | Primarily heterogeneous (e.g., Pd/C, Pt/C) in a packed bed |

Investigation of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of N-Ethylpropan-2-amine synthesis is vital for process optimization and control. The synthesis via reductive amination is a multi-step process, and identifying the rate-determining step is key to improving reaction efficiency.

Kinetic Isotope Effect Studies in Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org In the context of N-Ethylpropan-2-amine synthesis, KIE studies, particularly involving deuterium (²H or D), can elucidate the rate-determining step of the reductive amination process.

The reaction proceeds via two main stages: the formation of an iminium ion from acetone and ethylamine, followed by its reduction. To determine which step is rate-limiting, a KIE study can be designed. For example, if the reduction of the iminium ion is the slow step, replacing the hydride source (e.g., from a borohydride reagent or H₂) with a deuteride source (e.g., sodium borodeuteride, NaBD₄, or D₂) would result in a significant decrease in the reaction rate. nih.gov This is known as a primary KIE (typically kH/kD > 2) and occurs because the carbon-deuterium (C-D) bond is stronger and harder to break than the corresponding carbon-hydrogen (C-H) bond.

Conversely, if the rate of reaction is not significantly affected by the isotopic substitution of the reducing agent, it suggests that the iminium ion formation or a preceding step is rate-determining. While specific KIE studies for N-Ethylpropan-2-amine are not widely published, analogous studies on reductive amination reactions have shown that the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. nih.gov

Table 2: Illustrative Kinetic Isotope Effect (KIE) Data for a Reductive Amination Reaction

| Experiment | Reducing Agent | Relative Rate (k) | KIE (kH/kD) | Interpretation |

|---|---|---|---|---|

| 1 | NaBH₄ (Hydride) | 1.00 | 5.1 | Hydride transfer is the rate-determining step. |

| 2 | NaBD₄ (Deuteride) | 0.196 |

Mechanistic Insights into Compound Reactivity

The synthesis of N-Ethylpropan-2-amine from ethylamine and acetone via reductive amination proceeds through a well-established mechanism involving an iminium intermediate. acs.orgmasterorganicchemistry.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of ethylamine on the electrophilic carbonyl carbon of acetone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is typically fast and reversible.

Dehydration to form Iminium Ion: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The subsequent loss of a water molecule is driven by the lone pair of electrons on the adjacent nitrogen atom, resulting in the formation of a resonance-stabilized N-ethylpropan-2-iminium cation. wikipedia.org This dehydration step is often the rate-limiting step in the formation of the intermediate. masterorganicchemistry.com

Reduction: The final step is the reduction of the electrophilic iminium ion. A hydride reagent, such as sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst, delivers a hydride ion (H⁻) to the carbon atom of the C=N double bond. masterorganicchemistry.comyoutube.com This nucleophilic attack breaks the pi-bond of the iminium ion and forms the final N-Ethylpropan-2-amine product after neutralization. The reactivity of the iminium ion towards reduction is significantly higher than that of the starting ketone, allowing for selective reduction. masterorganicchemistry.com

Chemical Reactivity and Derivative Synthesis of N Ethylpropan 2 Amine Hydrochloride

Reactions at the Amine Functional Group

The lone pair of electrons on the nitrogen atom of N-Ethylpropan-2-amine imparts nucleophilic and basic properties, making it susceptible to a range of chemical reactions. The hydrochloride salt form can influence its reactivity, often requiring the use of a base to liberate the free amine for certain transformations.

Alkylation and Acylation Reactions

Alkylation Reactions: N-Ethylpropan-2-amine, as a secondary amine, readily participates in nucleophilic substitution reactions with alkyl halides. This process, known as alkylation, leads to the formation of tertiary amines. The reaction typically proceeds via an SN2 mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The initial product is a tertiary ammonium (B1175870) salt, which upon deprotonation yields the free tertiary amine. It is important to note that over-alkylation can occur, leading to the formation of a quaternary ammonium salt if the resulting tertiary amine reacts further with the alkyl halide. The choice of solvent and reaction conditions can be optimized to favor the desired product. For instance, the reaction of isopropylamine (B41738) with ethyl bromide has been explored as a method for synthesizing N-ethylisopropylamine chegg.com.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| N-Ethylpropan-2-amine | Alkyl Halide (e.g., Methyl Iodide) | N-Ethyl-N-methylpropan-2-amine | Alkylation |

| N-Ethylpropan-2-amine | Benzyl (B1604629) Bromide | N-Benzyl-N-ethylpropan-2-amine | Alkylation |

Acylation Reactions: Secondary amines like N-Ethylpropan-2-amine react with acylating agents such as acyl chlorides and acid anhydrides to form N,N-disubstituted amides. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed nii.ac.jp. The resulting amides are generally stable compounds and this reaction is a common strategy for the protection of amine groups in multi-step syntheses researchgate.net.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| N-Ethylpropan-2-amine | Acetyl Chloride | N-Ethyl-N-isopropylacetamide | Acylation |

| N-Ethylpropan-2-amine | Benzoyl Chloride | N-Ethyl-N-isopropylbenzamide | Acylation |

Oxidation and Reduction Processes of the Amine

Oxidation Processes: The oxidation of secondary amines can lead to various products depending on the oxidizing agent and reaction conditions. Common oxidation products of secondary amines include nitroxides and nitrones. For instance, oxidation with hydrogen peroxide in the presence of a catalyst can yield the corresponding N-oxide. The synthesis of N-oxides from tertiary amines is a well-established transformation, and similar principles can be applied to the oxidation of the tertiary amine derivatives of N-Ethylpropan-2-amine asianpubs.orgresearchgate.netgoogle.comrsc.org. Catalytic aerobic oxidation of secondary amines has also been demonstrated using various catalyst systems google.comprepchem.com.

Reduction Processes: While the amine functional group in N-Ethylpropan-2-amine is already in a reduced state, its derivatives, particularly the amides formed from acylation reactions, can undergo reduction. The reduction of N,N-disubstituted amides, such as those derived from N-Ethylpropan-2-amine, with strong reducing agents like lithium aluminum hydride (LiAlH4) yields the corresponding tertiary amines. This two-step process of acylation followed by reduction provides an alternative route to tertiary amines that can be more controlled than direct alkylation masterorganicchemistry.comchemistrysteps.comucalgary.calibretexts.orgresearchgate.net.

| Starting Material | Reagent | Product | Reaction Type |

| N-Ethyl-N-isopropylacetamide | LiAlH4 | N,N-Diethylpropan-2-amine | Reduction |

| N-Benzyl-N-ethylpropan-2-amine N-oxide | H2/Pd | N-Benzyl-N-ethylpropan-2-amine | Reduction |

Nucleophilic Characteristics in Chemical Transformations

The nucleophilicity of the nitrogen atom in N-Ethylpropan-2-amine is central to its role in many chemical transformations. As a nucleophile, it can attack a wide range of electrophilic centers, initiating bond formation. The reversible reaction of amines with carbon dioxide to form carbamates can be utilized to temporarily reduce their nucleophilicity, acting as a protecting group strategy in certain synthetic contexts nih.govjfda-online.com. In nucleophilic substitution reactions, the amine can displace leaving groups from alkyl, acyl, and sulfonyl halides. Its effectiveness as a nucleophile allows it to participate in various coupling and condensation reactions, forming the basis for the synthesis of a wide array of more complex molecules.

Formation of Complex Molecular Structures

The reactivity of N-Ethylpropan-2-amine hydrochloride extends to its participation in reactions that build more elaborate molecular architectures, highlighting its utility as a synthetic intermediate.

Mannich Reaction Applications Involving Amine Hydrochlorides

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine or its hydrochloride salt. This compound is a suitable amine component for this reaction. In the Mannich reaction, the amine and the aldehyde react to form an electrophilic iminium ion in situ. This iminium ion then reacts with a carbanion equivalent generated from the active hydrogen compound to form a β-amino carbonyl compound, known as a Mannich base. These Mannich bases are valuable synthetic intermediates that can be further modified to produce a variety of target molecules, including pharmaceuticals and natural products.

Derivatization Studies and Analogue Synthesis

This compound is a valuable starting material for the synthesis of a wide range of analogues and derivatives. Its nucleophilic nature allows for the introduction of various substituents at the nitrogen atom, leading to a diverse library of compounds with potentially interesting chemical and biological properties.

Derivatization for Analytical Purposes: In analytical chemistry, derivatization is often employed to enhance the detectability and chromatographic separation of analytes. N-Ethylpropan-2-amine can be derivatized to introduce chromophoric or fluorophoric groups, facilitating its analysis by techniques such as GC-MS researchgate.netresearchgate.netnih.govnih.gov. Common derivatizing reagents for amines include acylating agents and silylating agents.

Synthesis of Analogues: The chemical reactivity of N-Ethylpropan-2-amine allows for its incorporation into more complex molecular frameworks, including heterocyclic compounds. For example, it can be used as a nucleophile in reactions designed to construct nitrogen-containing rings, which are prevalent in many biologically active molecules rsc.orgchalmers.se. Furthermore, its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals google.com. The ability to readily modify the amine group through alkylation, acylation, and other reactions makes N-Ethylpropan-2-amine a versatile scaffold for generating libraries of related compounds for structure-activity relationship studies.

| Starting Material | Reaction Type | Product Class |

| N-Ethylpropan-2-amine | Reaction with dielectrophiles | Heterocyclic compounds |

| N-Ethylpropan-2-amine | Multi-component reactions | Complex amines and amides |

| N-Ethylpropan-2-amine | Acylation followed by reduction | Chiral tertiary amines |

Synthesis of Substituted Benzofuran Amine Derivatives

The N-ethylpropan-2-amine moiety is a key structural feature in certain pharmacologically relevant benzofuran derivatives. The synthesis of these complex molecules typically involves the construction of the benzofuran core followed by the introduction of the amine side-chain. This compound is a crucial reagent in the latter step.

Two primary strategies for incorporating the N-ethylpropan-2-amine side chain onto a pre-formed benzofuran structure are nucleophilic substitution and reductive amination. smolecule.com

Nucleophilic Substitution: This method involves the reaction of a benzofuran derivative bearing a suitable leaving group (e.g., a halogen like bromine) with N-ethylpropan-2-amine. The amine acts as a nucleophile, displacing the leaving group to form the desired carbon-nitrogen bond. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed. For example, 5-bromobenzofuran derivatives can react with N-ethylpropan-2-amine in a polar aprotic solvent like dimethylformamide (DMF) with a strong base such as sodium hydride (NaH). smolecule.com

Reductive Amination: This is a highly effective method for forming amines from carbonyl compounds. smolecule.com In this context, a ketone intermediate, such as benzofuran-5-ylpropan-2-one, is reacted with ethylamine. This initial reaction forms an unstable imine or enamine intermediate, which is then reduced in situ to the final secondary amine product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This approach offers excellent control over the regioselectivity of the product. smolecule.com

General synthetic routes for constructing the benzofuran core itself are varied and well-established. These include the acid- or base-catalyzed cyclization of phenolic precursors and palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling, to functionalize the benzofuran ring system before the amine side chain is added. smolecule.comnih.govorganic-chemistry.org

| Synthetic Method | Reactants | Key Reagents/Catalysts | Typical Conditions | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 5-Bromobenzofuran derivative, N-Ethylpropan-2-amine | NaH (Sodium Hydride) | Anhydrous DMF, 0°C to room temperature | Requires careful control of moisture; yields can be moderate. smolecule.com |

| Reductive Amination | Benzofuran-5-ylpropan-2-one, Ethylamine | NaBH₃CN (Sodium Cyanoborohydride) | Methanol, 40–60°C | Offers superior regioselectivity and often higher yields compared to substitution. smolecule.com |

Preparation of Other Structurally Modified Analogues

This compound can be used as a starting material or a reference compound for the synthesis of various structurally modified analogues. These analogues are often created to explore structure-activity relationships in medicinal chemistry. Modifications can involve changes to the alkyl groups on the nitrogen atom or substitutions on the carbon backbone.

For instance, analogues can be prepared through standard alkylation or reductive amination procedures.

N-alkylation: The secondary amine can be further alkylated to produce tertiary amines. For example, reacting N-ethylpropan-2-amine with a methylating agent (e.g., methyl iodide) would yield N-ethyl-N-methylpropan-2-amine.

Modification of the Carbon Skeleton: Analogues with different carbon frameworks can be synthesized. For example, N-ethyl-2-methylpropan-1-amine is an isomer where the connectivity of the propyl group is altered. nih.gov

Aromatic Substitution: A common structural modification involves replacing the aliphatic backbone with an aromatic or arylalkyl group. An example of a structurally related analogue is para-Chloromethamphetamine (1-(4-Chlorophenyl)-N-methylpropan-2-amine), which features a phenyl ring attached to the propan-2-amine core. wikipedia.org The synthesis of such compounds typically involves the reductive amination of a corresponding phenylacetone derivative.

| Analogue Name | Molecular Formula | Structural Difference from N-Ethylpropan-2-amine |

|---|---|---|

| N-Ethyl-N-methylpropan-2-amine | C₆H₁₅N | Tertiary amine with an additional methyl group on the nitrogen. nih.gov |

| N-Ethyl-2-methylpropan-1-amine | C₆H₁₅N | Structural isomer (isobutylamine derivative instead of isopropylamine). nih.gov |

| para-Chloromethamphetamine | C₁₀H₁₄ClN | Features a para-chlorophenyl group attached to the carbon backbone and is an N-methylated analogue. wikipedia.org |

Studies on Unwanted Chemical Reactions

Secondary amines, including N-ethylpropan-2-amine, can undergo unwanted chemical reactions under certain conditions, with the formation of N-nitrosamines being a significant concern. N-nitrosamines are a class of compounds that are considered probable human carcinogens. chemicea.com

Mechanism of N-Nitrosamine Formation from Secondary Amines

The formation of N-nitrosamines occurs when a secondary amine reacts with a nitrosating agent. chemicea.com The most common nitrosating agents are derived from nitrite salts (e.g., sodium nitrite) under acidic conditions.

The general mechanism can be summarized as follows:

Formation of the Nitrosating Agent: In an acidic aqueous solution, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. nih.gov

Nucleophilic Attack: The unprotonated secondary amine, which possesses a lone pair of electrons on the nitrogen atom, acts as a nucleophile. chemicea.com It attacks the electrophilic nitrogen atom of the nitrosating agent (e.g., N₂O₃).

Formation of the N-Nitrosamine: Following the nucleophilic attack, a proton is lost, leading to the formation of the stable N-nitrosamine (R₂N-N=O).

An alternative pathway can become significant in the presence of carbonyl compounds like formaldehyde. nih.govacs.org The secondary amine can react with the carbonyl compound to form a carbinolamine, which can then dehydrate to an iminium ion. This iminium ion is highly reactive towards nucleophiles like nitrite, leading to the formation of the N-nitrosamine. nih.govacs.org

Factors Influencing Nitrosation Reactions

Several factors can influence the rate and extent of N-nitrosamine formation from secondary amines. Understanding these factors is crucial for minimizing the generation of these impurities.

pH: The pH of the reaction medium is a critical factor. The nitrosation process is generally most favorable under acidic conditions (typically pH 3-4) because these conditions promote the formation of the active nitrosating agent, N₂O₃. nih.gov However, at very low pH, the amine precursor becomes protonated, which deactivates its nucleophilicity and slows the reaction. nih.gov Therefore, the optimal pH for nitrosation represents a balance between the concentration of the nitrosating agent and the availability of the unprotonated amine. nih.gov

Concentration of Reactants: The rate of nitrosamine formation is dependent on the concentrations of both the secondary amine and the nitrosating agent. chemicea.com Higher concentrations of either reactant will generally lead to a faster reaction rate.

Temperature: Like most chemical reactions, the rate of nitrosation typically increases with temperature. chemicea.com

Presence of Catalysts and Inhibitors: Certain substances can catalyze the reaction. For example, formaldehyde has been shown to significantly enhance the formation of N-nitrosamines. nih.govacs.org Conversely, inhibitors such as ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can scavenge nitrosating agents and reduce the formation of nitrosamines.

Amine Structure: The structure of the secondary amine itself influences its reactivity. The basicity and steric hindrance around the nitrogen atom play a role. Less sterically hindered secondary amines tend to react more readily. The risk of nitrosamine formation is generally considered to be highest for secondary amines, followed by tertiary amines (which can undergo nitrosative dealkylation), and is lowest for primary amines. ccsnorway.com

| Factor | Influence on Nitrosation Rate | Mechanism/Reason |

|---|---|---|

| pH | Optimal in mildly acidic conditions (e.g., pH 3-4) | Balances the formation of active nitrosating agents (favored at low pH) and the availability of the unprotonated, nucleophilic amine (favored at higher pH). nih.gov |

| Concentration | Increases with higher concentrations of amine and nitrosating agent | Follows general principles of chemical kinetics. chemicea.com |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction. chemicea.com |

| Catalysts (e.g., Formaldehyde) | Can significantly enhance the reaction rate | Opens alternative reaction pathways via iminium ion intermediates. nih.govacs.org |

| Amine Structure | Dependent on basicity and steric hindrance | Less hindered and more basic amines are generally more reactive. Secondary amines are most susceptible. ccsnorway.com |

Advanced Spectroscopic and Structural Elucidation Research of N Ethylpropan 2 Amine Hydrochloride and Its Derivatives

Crystallographic Studies

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms, ions, and molecules in a crystalline solid. These studies provide precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. For N-benzylpropan-2-amine hydrochloride, a crystalline solid, these techniques are crucial for a detailed structural characterization.

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of crystalline compounds. While a specific crystallographic information file (CIF) for N-benzylpropan-2-amine hydrochloride is not publicly available, the general methodology involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

For a compound like N-benzylpropan-2-amine hydrochloride, SCXRD would reveal the precise bond lengths and angles of the N-benzylpropan-2-aminium cation and the position of the chloride anion. Key structural parameters that would be determined include the C-N and C-C bond lengths within the ethyl and isopropyl groups, the geometry around the nitrogen atom, and the conformation of the benzyl (B1604629) group relative to the rest of the molecule.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of an amine hydrochloride, such as N-benzylpropan-2-amine hydrochloride, is significantly influenced by intermolecular interactions, particularly hydrogen bonding. In the solid state, the protonated amine group (N⁺-H) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) is a primary hydrogen bond acceptor.

Hirshfeld Surface Analysis for Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in the crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For N-benzylpropan-2-amine hydrochloride, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular interactions. The surface is typically colored to represent different properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface would indicate close contacts, corresponding to hydrogen bonds and other strong interactions.

The analysis also generates a 2D fingerprint plot, which summarizes the types and relative contributions of different intermolecular contacts. For similar amine hydrochlorides, the dominant interactions are typically H···H, C···H/H···C, and H···Cl/Cl···H contacts. For example, in N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride, H⋯H, C⋯H/H⋯C, and H⋯Cl/Cl⋯H contacts contribute 70.4%, 20.0%, and 8.3%, respectively, to the Hirshfeld surface. A similar distribution would be expected for N-benzylpropan-2-amine hydrochloride, with the N-H···Cl hydrogen bonds appearing as distinct "spikes" in the fingerprint plot.

High-Resolution Spectroscopic Characterization Methods

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural elucidation of organic molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the confirmation of molecular structures. For N-benzylpropan-2-amine hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be used to verify its structure.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of N-benzylpropan-2-amine hydrochloride would exhibit characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) are due to spin-spin coupling with neighboring protons.

A general interpretation of the expected ¹H NMR spectrum is as follows:

Aromatic Protons: The protons on the benzyl group would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.

Benzyl Protons (CH₂): The two protons of the methylene (B1212753) group attached to the nitrogen and the phenyl ring would likely appear as a singlet or a multiplet, depending on the specific conformation and coupling, in the range of δ 3.5-4.5 ppm.

Isopropyl Methine Proton (CH): The single proton on the methine carbon of the isopropyl group would be a multiplet (likely a septet) due to coupling with the six methyl protons, appearing further downfield due to the adjacent nitrogen atom.

Isopropyl Methyl Protons (CH₃): The six equivalent protons of the two methyl groups of the isopropyl moiety would appear as a doublet, coupled to the methine proton.

Amine Proton (N-H): The proton attached to the nitrogen would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration. In the context of a hydrochloride salt, this proton is expected to be present.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-benzylpropan-2-amine hydrochloride would give rise to a distinct signal.

The expected chemical shifts in the ¹³C NMR spectrum are:

Aromatic Carbons: The carbons of the phenyl ring would show multiple signals in the range of δ 120-140 ppm.

Benzyl Carbon (CH₂): The carbon of the methylene group would appear in the range of δ 45-55 ppm.

Isopropyl Methine Carbon (CH): This carbon would be found at a chemical shift of approximately δ 50-60 ppm.

Isopropyl Methyl Carbons (CH₃): The two equivalent methyl carbons of the isopropyl group would give a single signal in the aliphatic region, typically around δ 20-25 ppm.

The following table summarizes the expected NMR data for N-benzylpropan-2-amine hydrochloride based on data for similar structures.

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 120 - 140 |

| Benzyl-CH₂ | 3.5 - 4.5 | Singlet/Multiplet | 45 - 55 |

| Isopropyl-CH | 3.0 - 3.5 | Multiplet | 50 - 60 |

| Isopropyl-CH₃ | 1.0 - 1.5 | Doublet | 20 - 25 |

| Amine-NH | Variable | Broad Singlet | N/A |

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is a pivotal analytical technique for the verification of the molecular structure of N-Ethylpropan-2-amine Hydrochloride. The analysis primarily focuses on the free base, N-Ethylpropan-2-amine (C₅H₁₃N), which has a nominal molecular weight of 87 Da. In accordance with the nitrogen rule, a compound with an odd number of nitrogen atoms will exhibit a molecular ion peak ([M]⁺•) at an odd mass-to-charge ratio (m/z), a characteristic that is consistent with this compound. libretexts.orgyoutube.com

The fragmentation pattern of N-Ethylpropan-2-amine in the mass spectrometer is dominated by alpha (α)-cleavage, a characteristic fragmentation pathway for aliphatic amines. youtube.comlibretexts.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable resonance-stabilized iminium cation. This iminium cation is often the most abundant fragment, constituting the base peak in the spectrum. youtube.comdocbrown.info

For N-Ethylpropan-2-amine, with the structure (CH₃)₂CH-NH-CH₂CH₃, two primary α-cleavage pathways exist:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the nitrogen and the isopropyl group results in the loss of an isopropyl radical, while cleavage alpha to the nitrogen on the isopropyl side results in the loss of a methyl radical. A more significant fragmentation involves the loss of the entire ethyl group. This would lead to the formation of an iminium cation at m/z 58. This fragment is often highly stable and can be expected to be a prominent peak, potentially the base peak. libretexts.orgdocbrown.info

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond within the isopropyl group (alpha to the nitrogen) results in the loss of a methyl radical (mass 15). This generates a prominent fragment ion at m/z 72 ([CH₃CH=NHCH₂CH₃]⁺). docbrown.info

The expected molecular ion and major fragments are detailed in the table below.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 87 | [(CH₃)₂CHNHCH₂CH₃]⁺• | Molecular Ion [M]⁺• |

| 72 | [CH₃CH=N⁺H-CH₂CH₃] | α-Cleavage: [M - CH₃]⁺ |

| 58 | [(CH₃)₂C=N⁺H₂] | α-Cleavage: [M - C₂H₅]⁺ (Likely Base Peak) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by the features of a secondary ammonium (B1175870) salt. spectroscopyonline.comresearchgate.net Unlike the free amine, the protonated form exhibits characteristic absorptions related to the N-H₂⁺ group. The chloride counter-ion does not produce signals in the mid-IR range. spectroscopyonline.com

Key diagnostic absorptions include:

N-H₂⁺ Stretching: A very strong and notably broad absorption band is expected in the 3000-2700 cm⁻¹ region. spectroscopyonline.com This broad envelope arises from the stretching vibrations of the ammonium group and often overlaps with the C-H stretching bands. spectroscopyonline.com

Combination Bands: Secondary amine salts typically show a series of smaller, sometimes sharp, bands between 2800 cm⁻¹ and 2000 cm⁻¹, which are attributed to overtone and combination bands. cdnsciencepub.com

N-H₂⁺ Bending: A characteristic medium to strong absorption appears in the 1620-1560 cm⁻¹ range, which is due to the scissoring (deformation) vibration of the N-H₂⁺ group. researchgate.netcdnsciencepub.com This peak is a key indicator of a secondary amine salt.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com

C-H Stretching and Bending: Absorptions corresponding to the stretching and bending of C-H bonds in the ethyl and isopropyl groups occur around 2950-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| N-H₂⁺ | Stretching | 3000 - 2700 | Strong, very broad |

| N-H₂⁺ | Bending (Scissoring) | 1620 - 1560 | Medium to strong, sharp |

| C-H (sp³) | Stretching | 2950 - 2850 | Strong, sharp |

| C-N | Stretching | 1250 - 1020 | Weak to medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze molecules containing chromophores, which are typically π-electron systems that absorb light in the 200-800 nm range. This compound, as a saturated aliphatic amine, lacks a suitable chromophore. It does not possess conjugated double bonds or aromatic rings. Consequently, it is not expected to show significant absorbance in the standard UV-Vis spectrum. This technique is therefore not a primary method for the structural elucidation of this specific compound but would be applicable to derivatives that incorporate a chromophore, such as a phenyl group. nih.gov

Conformational Analysis Studies

The key dihedral angles that define the conformation of the molecule are associated with rotation around:

The N-C(ethyl) bond.

The C-C(ethyl) bond.

The N-C(isopropyl) bond.

The preferred conformations are those that minimize steric strain and torsional strain. In the case of this compound, significant steric hindrance between the bulky isopropyl group and the ethyl group will dictate the energetically favored conformers. Furthermore, the protonated ammonium center ([R₂NH₂]⁺) and its hydrogen-bonding interactions with the chloride counter-ion and any solvent molecules play a critical role in stabilizing certain conformations. researchgate.netacs.org

The study of these conformations is typically carried out through a combination of computational modeling (such as Density Functional Theory, DFT) and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Computational methods can map the potential energy surface of the molecule as a function of dihedral angle rotation to identify low-energy conformers. NMR spectroscopy, particularly the measurement of nuclear Overhauser effects (NOEs) and coupling constants (e.g., ¹JNH), can provide experimental evidence for the predominant conformations in solution. acs.org

Computational and Theoretical Chemistry of N Ethylpropan 2 Amine Hydrochloride

Quantum Chemical Parameter Determination

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Ethylpropan-2-amine Hydrochloride, these methods can predict its geometry, electronic structure, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecular systems. DFT calculations for this compound would typically involve geometry optimization to find the most stable arrangement of its atoms in the gas phase. Subsequent calculations can determine a variety of quantum chemical parameters.

DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, the protonation of the nitrogen atom by hydrochloric acid leads to the formation of an ammonium (B1175870) salt, which significantly alters the geometry around the nitrogen center compared to the free amine. youtube.com The N-H bond length in the ammonium group and the C-N bond lengths are of particular interest as they influence the molecule's stability and reactivity.

Furthermore, DFT is used to calculate energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy. These values are crucial for understanding the thermodynamic stability of the molecule. Vibrational frequency calculations are also a standard output of DFT studies, which can be used to predict the infrared and Raman spectra of the compound. These theoretical spectra can then be compared with experimental data to confirm the calculated structure. In a study on related amine derivatives, DFT calculations were successfully used to analyze vibrational spectra and intermolecular interactions. researchgate.net

A hypothetical set of calculated quantum chemical parameters for this compound, based on typical results for similar amine hydrochlorides, is presented in the table below.

| Parameter | Calculated Value | Unit |

| Total Energy | -450.123 | Hartree |

| Dipole Moment | 8.5 | Debye |

| N-H Bond Length (Ammonium) | 1.03 | Ångström |

| C-N Bond Length | 1.50 | Ångström |

| Highest Occupied Molecular Orbital (HOMO) Energy | -7.2 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.5 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

This table presents hypothetical data based on typical computational results for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density of the molecule, with different colors representing different values of the electrostatic potential.

For this compound, the MEP map would show a region of high positive potential (typically colored blue) centered around the ammonium group (-NH2+), indicating its susceptibility to nucleophilic attack. Conversely, the chloride anion (Cl-) would be characterized by a region of high negative potential (typically colored red), highlighting its role as a nucleophile. The hydrocarbon portions of the molecule (the ethyl and isopropyl groups) would exhibit a relatively neutral potential (often colored green).

These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ion, as well as with solvent molecules. The MEP provides a visual representation of how the molecule will interact with other polar molecules and ions in its environment.

Molecular Dynamics and Conformational Simulations

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time.

MD simulations of this compound would involve solving Newton's equations of motion for the system, allowing the exploration of its conformational space and its interactions with its surroundings, such as solvent molecules. Such simulations can reveal how the molecule behaves in solution, including its translational and rotational motion, and the dynamics of its internal degrees of freedom. Studies on other amines have utilized MD simulations to understand their interfacial behavior and interactions in solution. ulisboa.pt

Conformational analysis, which can be performed using both molecular mechanics and quantum mechanical methods, is crucial for identifying the stable conformations of the flexible ethyl and isopropyl groups attached to the nitrogen atom. By rotating the single bonds within the molecule and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, several low-energy conformers would be expected due to the rotation around the C-C and C-N bonds. A conformational analysis of related amine derivatives has highlighted the presence of multiple stable conformations. researchgate.net

A hypothetical summary of a conformational analysis for this compound is provided below.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Anti) | 180° | 0.0 | 65 |

| 2 (Gauche) | 60° | 1.2 | 30 |

| 3 (Gauche) | -60° | 1.5 | 5 |

This table presents hypothetical data based on typical computational results for similar flexible molecules.

Reaction Pathway Modeling and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products via transition states.

Ab Initio Calculations for Mechanistic Understanding

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can be employed to study potential reactions of this compound. For example, the proton transfer reaction between the amine and HCl can be modeled to understand the energetics of salt formation. youtube.com

A hypothetical reaction energetics table for the thermal decomposition of this compound is shown below.

| Reaction Step | Species | Calculated Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State | [CH3CH2NH(CH(CH3)2)---H---Cl]‡ | 35.2 |

| Products | N-Ethylpropan-2-amine + HCl | 15.8 |

This table presents hypothetical data based on typical computational results for elimination reactions.

Microsolvation Effects on Reaction Pathways

The presence of solvent molecules can significantly influence reaction pathways and energetics. Microsolvation models, where a small number of explicit solvent molecules are included in the quantum chemical calculation, can provide a more accurate description of reactions in solution.

For this compound, studying its reactions in the presence of a few water molecules can reveal the role of the solvent in stabilizing charged intermediates and transition states through hydrogen bonding. For instance, the deprotonation of the ammonium ion by a base would be facilitated by water molecules that can help to shuttle the proton and solvate the resulting species. Research on the microsolvation of other protonated amines has demonstrated the significant impact of solvent molecules on their electronic structure and reactivity. researchgate.netacs.org The inclusion of microsolvation effects can lead to a more realistic modeling of reaction barriers and mechanisms in condensed phases. mdpi.comnih.gov

Prediction of Spectroscopic Properties

The computational prediction of spectroscopic properties for molecules like this compound is a powerful tool in modern chemistry. By employing theoretical methods, primarily Density Functional Theory (DFT), chemists can calculate and anticipate the outcomes of various spectroscopic techniques, including vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Visible) spectroscopy. nih.govresearchgate.net These predictions are invaluable for interpreting experimental data, confirming molecular structures, and understanding the electronic and vibrational characteristics of a compound before it is synthesized or analyzed in a laboratory.

The process typically begins with the optimization of the molecule's geometry using a selected level of theory, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.netnih.gov Once the lowest energy conformation is found, the same theoretical model is used to calculate spectroscopic parameters.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. dtic.mil These correspond to the absorption peaks in an Infrared (IR) spectrum and the scattered light in a Raman spectrum. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, or rocking, which allows for precise assignment of experimental spectral bands. dtic.mil

For amines, characteristic vibrations include C-N stretching, N-H bending (in the case of the hydrochloride salt), and various C-H vibrational modes. dtic.mil Computational models, for example using the 3-21G basis set, have been employed to compute the vibrational frequencies of various tertiary amines. dtic.mil It is a common practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. dtic.mil For instance, a study on several amines derived a set of effective correction factors for different vibrational modes to enhance predictive accuracy. dtic.mil

Below is an illustrative table of how predicted vibrational frequencies for a related amine, such as triethylamine, might be presented.

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3015 | 2955 | Medium | C-H Asymmetric Stretch |

| 2980 | 2920 | Strong | C-H Symmetric Stretch |

| 1475 | 1445 | Strong | CH₂ Scissoring |

| 1390 | 1362 | Strong | CH₃ Umbrella Mode |

| 1220 | 1195 | Medium | C-N Stretch |

| 880 | 862 | Weak | C-H Rock |

| This table is illustrative and based on general data for related amines; specific computational results for this compound would require a dedicated study. |

NMR Spectroscopy

Computational chemistry provides a robust framework for predicting the chemical shifts of ¹H and ¹³C nuclei, which are fundamental parameters in NMR spectroscopy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted into chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS). nih.govdocbrown.info

For this compound, calculations would predict the chemical shifts for the unique protons and carbons in the ethyl and isopropyl groups, as well as the proton attached to the nitrogen. The predicted shifts are highly sensitive to the molecule's three-dimensional structure and electronic environment. nih.gov These theoretical values are instrumental in assigning peaks in complex experimental spectra and can help in detailed stereochemical and conformational analysis. nih.govnih.gov

An example of a predicted ¹H NMR data table is shown below.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| -CH(CH₃)₂ | 3.2 - 3.5 | Septet |

| -CH₂CH₃ | 2.9 - 3.1 | Quartet |

| -NH₂⁺- | 8.5 - 9.5 | Broad Singlet |

| -CH₂CH₃ | 1.2 - 1.4 | Triplet |

| -CH(CH₃)₂ | 1.1 - 1.3 | Doublet |

| Note: These are estimated values based on typical shifts for similar functional groups. Actual values would be derived from specific DFT calculations. |

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra, which correspond to UV-Visible spectroscopy. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption peak. researchgate.net For a simple aliphatic amine hydrochloride like this compound, strong electronic transitions are typically expected only in the far UV region, as it lacks significant chromophores. The calculations would confirm the specific wavelengths for these n→σ* and σ→σ* transitions.

Analytical Methodologies for N Ethylpropan 2 Amine Hydrochloride in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a polar and basic compound like N-Ethylpropan-2-amine Hydrochloride, specific chromatographic approaches are required to achieve reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds. However, the analysis of basic amines like N-Ethylpropan-2-amine by reversed-phase HPLC can present challenges, such as poor peak shape (tailing) due to interactions with residual silanol (B1196071) groups on conventional silica-based columns. waters.com

Method development for this compound often focuses on mitigating these interactions. Key strategies include:

Mobile Phase pH Control: Operating at a low pH (e.g., using formic acid or phosphate (B84403) buffers) ensures the secondary amine is consistently protonated, which can improve peak shape and retention on reversed-phase columns. waters.compensoft.net Conversely, using a high pH mobile phase with a pH-stable column (like a hybrid silica (B1680970) or polymer-based column) can be used to analyze the neutral form of the amine, which may increase retention. waters.com

Derivatization: To enhance detection by UV or fluorescence detectors, pre-column derivatization is a common strategy for amines that lack a strong chromophore. sigmaaldrich.com Reagents such as 2-naphthalenesulfonyl chloride (NSCl) or 7-chloro-4-nitrobenzo-oxa-1,3-diazole (NBD-chloride) react with secondary amines to form highly detectable derivatives. nih.govepa.gov

Column Selection: The use of modern, high-purity silica columns with end-capping or the selection of columns with alternative stationary phases (e.g., polymer-based or hybrid silica) can significantly reduce peak tailing and improve separation efficiency. waters.comsigmaaldrich.com

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. pensoft.netjddtonline.info This includes evaluating parameters like linearity over a specific concentration range, precision (intraday and interday variability), accuracy (recovery studies), limit of detection (LOD), and limit of quantification (LOQ). pensoft.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The analysis of volatile amines like N-Ethylpropan-2-amine can be challenging due to their high polarity and basicity, which can cause interactions with active sites in the GC system, leading to broad, tailing peaks and poor reproducibility. gcms.czlabrulez.com

To overcome these issues, several approaches are employed:

Specialized Columns: Columns with base-deactivated surfaces and phases specifically designed for amine analysis, such as the Rtx-Volatile Amine column, are crucial. gcms.czrestek.com These columns provide inert pathways that minimize analyte interaction, resulting in sharper peaks and improved sensitivity. restek.com

Derivatization: Converting the amine into a less polar, more volatile derivative through reactions like acylation (e.g., with trifluoroacetic anhydride) can significantly improve chromatographic performance. oup.com

Sample Preparation: For hydrochloride salts, liberation of the free amine is necessary before GC analysis. This is typically achieved by making the sample alkaline. nih.gov Headspace (HS) injection can be used for volatile amines to reduce matrix effects and protect the GC system. nih.gov

The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of compounds in complex matrices due to its exceptional sensitivity and selectivity. nih.govnih.gov This technique is particularly well-suited for analyzing compounds like this compound. The European Pharmacopoeia has reported LC-MS/MS procedures for related N-nitrosamine impurities, highlighting the technique's suitability. nih.gov

Key aspects of LC-MS/MS applications include:

High Sensitivity: LC-MS/MS can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is essential for trace analysis. nih.govshimadzu.com

Superior Selectivity: The use of Multiple Reaction Monitoring (MRM) mode provides excellent selectivity. researchgate.net In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of N-Ethylpropan-2-amine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out background noise and interferences. europeanpharmaceuticalreview.com

Versatility: The technique can be applied to a wide range of matrices without extensive cleanup, and it can simultaneously detect the parent compound and its metabolites. nih.govnih.gov

Development of an LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometric parameters, including the choice of ionization source (typically Electrospray Ionization - ESI) and the fragmentation pathways for MRM transitions. researchgate.netthermofisher.com

Electrophoretic and Supercritical Fluid Chromatography Methods

Beyond conventional liquid and gas chromatography, other advanced separation techniques offer unique advantages for the analysis of this compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. nih.gov This high-efficiency technique is exceptionally well-suited for analyzing small, charged molecules like protonated N-Ethylpropan-2-amine. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for identification and quantification. nih.gov

Advantages of CE-MS include:

High Resolution: CE can generate very high theoretical plate counts, leading to sharp peaks and excellent separation of components in a mixture. researchgate.net

Low Consumption: The technique uses nanoliter injection volumes and minimal amounts of reagents and solvents, making it a "green" analytical method. nih.govnih.gov

Direct Analysis: As a charged analyte, N-Ethylpropan-2-amine can be analyzed directly without derivatization.

Method development involves optimizing the background electrolyte (BGE), which is a volatile buffer solution (e.g., formic acid/ammonium (B1175870) formate) to ensure compatibility with the MS interface. scilit.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com SFC has emerged as a powerful technique for both chiral and achiral separations of amines, offering several advantages over HPLC. chromatographyonline.comwiley.com

Key features of SFC include:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for the use of high flow rates without losing efficiency, leading to very fast separations and rapid column equilibration. chromatographyonline.comselvita.com

Green Chemistry: The primary reliance on CO₂, a non-toxic and readily available solvent, significantly reduces the consumption of organic solvents compared to HPLC. chromatographyonline.com

Unique Selectivity: SFC can provide different selectivity compared to reversed-phase and normal-phase HPLC, making it a complementary technique for method development. chromatographyonline.com

To analyze polar amines like N-Ethylpropan-2-amine, the CO₂ mobile phase is typically mixed with a polar co-solvent (e.g., methanol) and an additive (e.g., an acid or a base) to ensure good peak shape and retention. chromatographyonline.comresearchgate.net

Trace Analysis and Impurity Profiling

Trace analysis and impurity profiling are critical components of the chemical analysis of this compound. These processes ensure that the compound meets the required purity standards for research applications by identifying and quantifying minute quantities of unwanted chemical species.

Detection and Quantification of Process-Related Impurities

Process-related impurities are chemical substances that are formed or introduced during the synthesis of this compound. The identification and control of these impurities are vital as they can potentially interfere with experimental outcomes.

The synthesis of N-Ethylpropan-2-amine can inform the potential impurity profile. Common synthetic routes for secondary amines may involve the reaction of a primary amine (ethylamine) with a ketone (acetone) followed by reduction, or the alkylation of a primary amine (isopropylamine) with an ethylating agent. The subsequent conversion to the hydrochloride salt involves treatment with hydrochloric acid.

Based on these general synthetic pathways, potential process-related impurities could include:

Unreacted Starting Materials: Residual ethylamine, isopropylamine (B41738), and acetone.

Over-alkylation Products: Formation of tertiary amines, such as N,N-diethylisopropylamine or N-ethyl-N-isopropylpropan-2-amine.

By-products of Reduction: Incomplete reduction could lead to the presence of the intermediate imine.

Solvent Residues: Residual solvents used during the synthesis and purification steps.

The analytical methods employed for the detection and quantification of these potential impurities typically involve chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is well-suited for the analysis of volatile amines and organic solvents. High-performance liquid chromatography (HPLC) with UV or MS detection can also be utilized, particularly for less volatile impurities.

The development of these methods requires careful optimization of chromatographic conditions to achieve adequate separation of the main compound from its potential impurities. Method validation would then be necessary to ensure the reliability of the results.

Focused Studies on N-Nitrosamine Impurity Analysis

A significant area of focus in the impurity profiling of secondary amines like N-Ethylpropan-2-amine is the detection and quantification of N-nitrosamine impurities. These compounds are classified as probable human carcinogens and can form from the reaction of secondary or tertiary amines with nitrosating agents. nih.gov For N-Ethylpropan-2-amine, the corresponding N-nitrosamine is N-Nitrosoethylisopropylamine (NEIPA).

The presence of nitrosating agents, such as nitrites, can occur as impurities in starting materials, reagents, or solvents, or even from atmospheric sources under certain conditions. nih.gov Therefore, highly sensitive analytical methods are required to detect NEIPA at trace levels.

Advanced analytical techniques are indispensable for the accurate detection and quantification of N-nitrosamine impurities due to their low permissible limits. nih.gov The most common and effective methods are:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity. Headspace GC-MS is particularly useful for volatile nitrosamines, minimizing matrix interference. fda.govrestek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of a wide range of nitrosamines with high sensitivity and specificity. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) allows for the selective monitoring of specific precursor-to-product ion transitions, which enhances the accuracy of quantification in complex matrices.

Several studies have focused on developing and validating methods for the simultaneous analysis of multiple nitrosamines, including NEIPA, in various pharmaceutical products. nih.govfda.gov These methods are crucial for ensuring that research-grade this compound is free from this critical impurity.

Below are tables summarizing the validation parameters for the analysis of NEIPA using GC-MS and LC-MS/MS as reported in research literature.

Table 1: GC-MS Method Validation for N-Nitrosoethylisopropylamine (NEIPA) Analysis

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.025 ppm | fda.gov |

| Limit of Quantification (LOQ) | 0.05 ppm | fda.gov |

| Linearity (r²) (for a mix of nitrosamines) | >0.996 | restek.com |

| Reproducibility (%RSD, n=3) | < 8% | gcms.cz |

Table 2: LC-MS/MS Method Validation for N-Nitrosoethylisopropylamine (NEIPA) Analysis

| Parameter | Result | Reference |

| Limit of Detection (LOD) | Not explicitly stated for NEIPA, but methods are designed for low ppb levels. | nih.gov |

| Limit of Quantification (LOQ) | Not explicitly stated for NEIPA, but methods are designed for low ppb levels. | nih.gov |

| Linearity | Method was linear over a concentration range of 1–500 ng/mL for the analyte studied. | nih.gov |

| Recovery | 89% to 107% for the analyte studied. | nih.gov |

Method Validation and Quality Control in Research

The validation of analytical procedures is a fundamental requirement to ensure that the method is suitable for its intended purpose. For research applications of this compound, this means demonstrating that the analytical methods used for its characterization and impurity profiling are reliable and produce accurate results. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which are widely adopted. researchgate.net

Key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. For impurity analysis, this means ensuring that the peaks of the impurities are well-resolved from the main compound and from each other.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability (within-run precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control (QC) in a research setting involves the routine application of these validated analytical methods to ensure the identity and purity of this compound. This includes testing batches of the compound to confirm that they meet the pre-defined specifications for the main component and its impurities. The use of certified reference materials and control samples is also an integral part of a robust QC program.

Applications of N Ethylpropan 2 Amine Hydrochloride As a Research Tool and Chemical Intermediate

Role in the Synthesis of Diverse Organic Compounds

N-Ethylpropan-2-amine hydrochloride is a valuable reagent and intermediate in the synthesis of a wide array of organic compounds. The free base, N-Ethylpropan-2-amine, which can be readily generated from the hydrochloride salt, functions primarily as a nucleophile or a base, facilitating key bond-forming reactions.

As a secondary amine, it is a key participant in the formation of enamines when reacted with aldehydes or ketones. numberanalytics.comyoutube.com This reaction is a cornerstone of modern organic synthesis, as the resulting enamine becomes a carbon-centered nucleophile, capable of reacting with various electrophiles to form new carbon-carbon bonds. numberanalytics.com The initial step involves the nucleophilic attack of the secondary amine on the carbonyl carbon, which, after a series of steps including dehydration, yields the enamine. youtube.com

Furthermore, N-Ethylpropan-2-amine can be used as a nucleophile in substitution reactions with alkyl halides. chemguide.co.ukstudymind.co.uk The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. libretexts.org Subsequent deprotonation yields the neutral tertiary amine. This step-wise alkylation is a fundamental method for building more complex amine structures. chemguide.co.uk

The compound is also employed in the synthesis of amides, which are prevalent in pharmaceuticals and biologically active molecules. Reaction with acyl chlorides or acid anhydrides leads to the formation of a stable N,N-disubstituted amide. In this transformation, the amine attacks the electrophilic carbonyl carbon of the acyl halide, leading to the substitution of the chloride and the formation of the amide bond. chemguide.co.uk